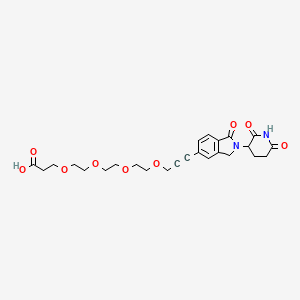
2-(2-Ethylpiperidin-1-yl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethylpiperidin-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylpiperidin-1-yl)acetic acid hydrochloride typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 2-ethylpiperidine with chloroacetic acid in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of piperidine derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include catalytic hydrogenation, cyclization, and functional group transformations .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Ethylpiperidin-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(2-Ethylpiperidin-1-yl)acetic acid hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Ethylpiperidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Ethylpiperidin-1-yl)acetic acid hydrochloride
- 2-(2-Methylpiperidin-1-yl)acetic acid hydrochloride
- 2-(2-Propylpiperidin-1-yl)acetic acid hydrochloride
Uniqueness
2-(2-Ethylpiperidin-1-yl)acetic acid hydrochloride is unique due to its specific ethyl substitution on the piperidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H18ClNO2 |
|---|---|
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
2-(2-ethylpiperidin-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-8-5-3-4-6-10(8)7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H |
Clé InChI |
HYPDGGDTZLEYMS-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCCN1CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[3,4-b]indole](/img/structure/B14762832.png)
![2,5,7-Triazabicyclo[2.2.1]heptane](/img/structure/B14762835.png)

![Carbamic acid, [4-[(3-aminopentyl)amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester (9CI)](/img/structure/B14762846.png)





![spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-1(12),2(9),3,7,10,13,15,17,19-nonaene-6,2'-piperidine]](/img/structure/B14762889.png)
![2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid](/img/structure/B14762896.png)


